Benzyl isocyanate

Description

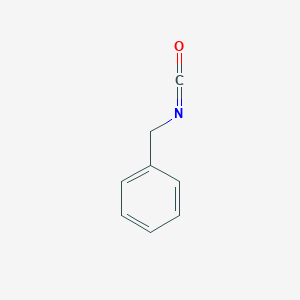

Structure

3D Structure

Properties

IUPAC Name |

isocyanatomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNLNVZZTACNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863116 | |

| Record name | Benzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3173-56-6, 25550-57-6 | |

| Record name | Benzyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, isocyanatomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I2LI357GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Benzyl Isocyanate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties, structure, reactivity, and experimental protocols associated with this compound. The information is intended to support research, development, and safety management in laboratory and industrial settings.

General Description

This compound (CAS No: 3173-56-6) is a colorless to pale yellow liquid.[1] It is a key organic intermediate with the linear formula C₆H₅CH₂NCO. Structurally, it consists of a benzyl group (a benzene ring attached to a methylene group) bonded to the nitrogen atom of an isocyanate functional group (-N=C=O). This compound is recognized for its utility as a protected ammonia equivalent in stereoselective synthesis and in the preparation of various derivatives like ureas and carbamates.[1][2][3] It is soluble in common organic solvents but hydrolyzes in water.[1] Due to its reactivity and potential toxicity, it must be handled with appropriate safety precautions.[1][4]

Chemical Structure

The structure of this compound is characterized by the electrophilic carbon atom of the isocyanate group, which is the primary site of its chemical reactivity.

Caption: 2D structure of isocyanatomethylbenzene (this compound).

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below. Data has been aggregated from multiple sources for comprehensive reference.

| Property | Value | Reference(s) |

| IUPAC Name | isocyanatomethylbenzene | [3][5] |

| Synonyms | Benzene, (isocyanatomethyl)-; Isocyanic Acid Benzyl Ester | [1][5] |

| CAS Number | 3173-56-6 | |

| Molecular Formula | C₈H₇NO | [2][5][6] |

| Molecular Weight | 133.15 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Boiling Point | 101-104 °C at 33 mmHg 110-111 °C at 40 mmHg 53-54 °C at 0.8 mmHg | [1][2][3] |

| Melting Point | 87 °C (Note: Conflicting data, often cited as a liquid at STP) | [8] |

| Density | 1.078 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.526 | [2] |

| Flash Point | 45 °C (113 °F) - closed cup | [6][9] |

| Solubility | Soluble in common organic solvents; hydrolyzes in water. | [1][6] |

| SMILES String | O=C=NCc1ccccc1 | |

| InChI Key | YDNLNVZZTACNJX-UHFFFAOYSA-N | [5] |

Reactivity and Key Reactions

This compound's reactivity is dominated by the highly electrophilic carbon atom in the isocyanate group, which readily reacts with nucleophiles. It is sensitive to moisture and incompatible with strong acids, strong bases, alcohols, and amines.[2][4][10]

-

Hydrolysis: Reacts with water to form an unstable carbamic acid, which then decomposes to benzylamine and carbon dioxide.

-

Reaction with Alcohols: Reacts with alcohols to form stable N-benzyl carbamates (urethanes).

-

Reaction with Amines: Reacts with primary and secondary amines to yield substituted ureas. This reaction is fundamental in the synthesis of various pharmaceutically relevant compounds.[11][12]

Caption: General reactivity pathways of this compound with common nucleophiles.

Experimental Protocols

Synthesis Methodologies

Several methods for the synthesis of this compound have been documented.

-

From Benzyl Chloride and Sodium Cyanate:

-

Protocol: A solution of benzyl chloride (126.6 g) and sodium cyanate (75 g, 98% purity) is added over 4 hours to a solution of a calcium chloride-dimethylformamide complex (20 g) in dimethylformamide (300 g) at 100°C with agitation.[13] After 5 hours, the dimethylformamide is removed by distillation under reduced pressure. The residue is extracted with benzene, and the benzene extract is distilled under reduced pressure to yield this compound.[13] The reported yield is approximately 85%.[13]

-

-

Phosgenation of Benzylamine:

-

Protocol: This is a common industrial method where benzylamine is reacted with phosgene (COCl₂).[1][14] Typically, the amine is first converted to its hydrochloride salt and then reacted with phosgene at elevated temperatures.[14] Alternatively, the free amine is treated with phosgene at a low temperature to form an intermediate carbamyl chloride, which is then heated with excess phosgene to produce the isocyanate.[14] This method is effective but requires handling the highly toxic phosgene.

-

-

Modern C-H Isocyanation:

-

Protocol: A more recent, phosgene-free method involves the site-selective isocyanation of benzylic C-H bonds.[11][15] The reaction uses commercially available components: a copper(I) acetate catalyst, a 2,2'-bis(oxazoline) ligand, (trimethylsilyl)isocyanate (TMSNCO) as the isocyanate source, and N-fluorobenzenesulfonimide (NFSI) as an oxidant.[11][15] The reaction is typically run in acetonitrile at 30-40°C for several hours. This method is particularly valuable in drug discovery for high-throughput synthesis of urea libraries, as the resulting this compound can be coupled with various amines without intermediate purification.[11]

-

Caption: Workflow for the synthesis of this compound from Benzyl Chloride.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band for the asymmetric stretching of the -N=C=O group, which typically appears around 2250-2275 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a singlet for the two methylene protons (-CH₂-) around δ 4.3-4.4 ppm. The aromatic protons of the phenyl group will appear as a multiplet in the δ 7.2-7.4 ppm region.

-

¹³C NMR: The spectrum will show a characteristic signal for the isocyanate carbon (-NCO) around δ 125-130 ppm. The methylene carbon (-CH₂-) will appear around δ 45-50 ppm, and the aromatic carbons will be observed in the δ 127-140 ppm range.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 133. A prominent peak at m/z = 91 corresponds to the stable benzyl cation ([C₇H₇]⁺), resulting from the fragmentation of the parent molecule.

Applications in Research and Drug Development

This compound is a versatile reagent with significant applications in organic synthesis and medicinal chemistry.

-

Synthesis of Ureas: It is widely used in coupling reactions with primary and secondary amines to form diverse libraries of benzylic ureas, which are common motifs in pharmaceutically active compounds.[11][15]

-

Protected Ammonia Equivalent: It serves as a protected form of ammonia in the stereoselective ring-opening of chiral 2,3-epoxy alcohols, a key step in the synthesis of amino alcohols.[1][2][3]

-

Chemopreventive Properties: Some studies have indicated that this compound can inhibit the formation of DNA adducts from carcinogens like benzo[a]pyrene, suggesting potential chemopreventive properties.[2]

-

Synthesis of Heterocycles: It is used in multicomponent reactions to synthesize heterocyclic structures such as 1,3-oxazinane-2,4-diones.[1][3]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is a flammable liquid and vapor.[4][16] It is toxic if swallowed, inhaled, or in contact with skin.[3][4][17] It causes serious skin and eye irritation and may cause respiratory irritation.[1][4][17] Crucially, it is a respiratory and skin sensitizer, meaning it can cause allergic reactions, including asthma-like symptoms, upon exposure.[1][4][10]

-

Handling: Work should be conducted in a well-ventilated fume hood.[4][17] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat, is mandatory.[4] An appropriate respirator may be required for certain operations.[10][17]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][4][17] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2][4][17] It should be kept separate from incompatible materials like acids, bases, alcohols, and oxidizing agents.[4][10]

References

- 1. This compound – general description and application [georganics.sk]

- 2. This compound | 3173-56-6 [chemicalbook.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 3173-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. This compound(3173-56-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 3173-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. US2847440A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. This compound | C8H7NO | CID 76639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Phosgene-Free Pathways to Benzyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isocyanate is a valuable reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. It serves as a key building block for the introduction of the benzylaminocarbonyl moiety, which is present in a variety of biologically active compounds. The traditional synthesis of this compound involves the use of phosgene, a highly toxic and hazardous chemical. Growing safety and environmental concerns have necessitated the development of safer, non-phosgene alternatives. This technical guide provides an in-depth overview of the core non-phosgene synthetic routes to this compound, complete with comparative data, detailed experimental protocols, and reaction pathway diagrams to aid researchers in selecting and implementing these safer methodologies.

Core Non-Phosgene Synthetic Routes

The primary non-phosgene strategies for the synthesis of this compound and other isocyanates can be broadly categorized into three types of classical rearrangement reactions: the Curtius, Hofmann, and Lossen rearrangements. Additionally, methods involving the thermal or catalytic decomposition of carbamates and the reaction of benzyl halides with cyanate salts offer viable phosgene-free alternatives.

Comparative Overview of Non-Phosgene Routes

The following table summarizes the key quantitative data for the various non-phosgene synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

| Synthesis Route | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Curtius Rearrangement | Phenylacetic acid | Diphenylphosphoryl azide (DPPA), Triethylamine, Benzyl alcohol | 120 | 1-2 h | ~75-85 (as carbamate) | [1][2] |

| Hofmann Rearrangement | 2-Phenylacetamide | N-Bromoacetamide (NBA), Lithium methoxide | Reflux | 30 min | High (as carbamate) | [3] |

| Lossen Rearrangement | Phenylacetyl hydroxamic acid | Activating agent (e.g., CDI), Base | Room Temp to 60 | Varies | Moderate to Good | [4] |

| From Benzyl Halide | Benzyl chloride | Sodium cyanate, Calcium chloride-DMF complex | 100 | 4-5 h | ~85 | [5] |

| Carbamate Thermolysis | O-Methyl-N-benzyl carbamate | None (thermal) or Catalyst (e.g., ZnO) | 250-600 | Varies | Varies | [6] |

The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[4][7] The reaction proceeds through a concerted mechanism with the loss of nitrogen gas and migration of the R-group to the nitrogen atom, with full retention of configuration.[4] The intermediate isocyanate can be trapped by various nucleophiles. For the synthesis of this compound, phenylacetyl azide is the key intermediate, which can be generated in situ from phenylacetic acid.

Reaction Pathway

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl Isocyanate (CAS 3173-56-6): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Core Properties, Synthesis, Reactivity, and Applications

Benzyl isocyanate (CAS 3173-56-6) is a significant organic compound that serves as a versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique reactivity, stemming from the isocyanate functional group attached to a benzyl moiety, makes it an indispensable reagent for the synthesis of a wide range of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and experimental protocols, key applications in drug discovery, and safety and handling information.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol .[2][3][4] The compound is soluble in common organic solvents but hydrolyzes in the presence of water.[5][6]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3173-56-6 | [2][3][4][7] |

| Molecular Formula | C₈H₇NO | [1][2][3][7] |

| Molecular Weight | 133.15 g/mol | [1][2][3][8][9] |

| Appearance | Colorless to pale yellow liquid | [1][5][10] |

| Density | 1.078 g/mL at 25 °C | [2][6][9] |

| Boiling Point | 101-104 °C at 33 mmHg | [2][6][9] |

| 110-111 °C at 40 mmHg | [5] | |

| Refractive Index | n20/D 1.526 | [2][9] |

| Flash Point | 45 °C (113 °F) - closed cup | [2][9] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | (Isocyanatomethyl)benzene | [4][7] |

| Synonyms | Benzene, (isocyanatomethyl)-; Isocyanic Acid Benzyl Ester | [4][5][7] |

| InChI | 1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | [2][4][7][9] |

| InChIKey | YDNLNVZZTACNJX-UHFFFAOYSA-N | [2][4][7][9] |

| SMILES | O=C=NCc1ccccc1 | [2][9] |

| EC Number | 221-640-9 | [2][9] |

| Beilstein Registry Number | 636508 | [2][9] |

Table 3: Safety and Hazard Information

| Hazard Statement | Code | Reference(s) |

| Flammable liquid and vapor | H226 | [2][4][5][9] |

| Toxic if swallowed, in contact with skin or if inhaled | H301, H311, H331 | [11][12] |

| Causes skin irritation | H315 | [4][5] |

| May cause an allergic skin reaction | H317 | [4][5] |

| Causes serious eye irritation | H319 | [4][5] |

| May cause allergy or asthma symptoms or breathing difficulties if inhaled | H334 | [4][5] |

| May cause respiratory irritation | H335 | [4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. Common preparations often involve the use of hazardous reagents like phosgene, necessitating stringent safety precautions.[5]

Common Synthesis Routes

-

Phosgenation of Benzylamine: This traditional method involves the reaction of benzylamine with phosgene.[5][13]

-

Reaction of Benzyl Halides with Cyanates: this compound can be prepared by reacting a benzyl halide, such as benzyl chloride or bromide, with a metal cyanate.[5][14][15]

-

Pyrolysis: Another method involves the pyrolysis of N-t-butylbenzyl-N-carbamoyl chloride.[5]

-

From Benzyl Azide: The conversion of benzyl azide to this compound can be performed under various conditions, including microwave irradiation.[8]

-

Benzylic C-H Isocyanation: A more recent and advanced method involves the copper-catalyzed isocyanation of benzylic C-H bonds.[16][17]

Experimental Protocol: Synthesis from Benzyl Chloride and Sodium Cyanate

This protocol is based on a described method for the synthesis of this compound.[14]

Materials:

-

Benzyl chloride

-

Sodium cyanate (purity ≥ 98%)

-

Dimethylformamide (DMF)

-

Anhydrous calcium chloride

-

Benzene

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

Preparation of Calcium Chloride-Dimethylformamide Compound:

-

Add 100 g of anhydrous calcium chloride powder to 100 g of dimethylformamide with agitation.

-

Heat the mixture to form a paste.

-

Evaporate the paste to dryness under reduced pressure and at a temperature below 50°C to obtain a coarse white crystalline powder.

-

-

Synthesis of this compound:

-

Dissolve 20 g of the prepared calcium chloride-dimethylformamide compound in 300 g of dimethylformamide.

-

Add 126.6 g of benzyl chloride to the solution.

-

With agitation, add 75 g of sodium cyanate powder to the solution at an elevated temperature of 100°C over a period of 4 hours.

-

After 5 hours from the start of the reaction, subject the reaction mixture to reduced pressure to recover the dimethylformamide by distillation.

-

Extract the residue with benzene.

-

Distill the benzene extract under reduced pressure to obtain this compound. The reported yield for this method is approximately 85%.[14]

-

Reactivity and Applications in Drug Development

The electrophilic nature of the isocyanate group makes this compound highly reactive towards a variety of nucleophiles, including alcohols, amines, and water.[13][18] This reactivity is the cornerstone of its utility in organic synthesis.

Key Reactions

-

Reaction with Amines: this compound readily reacts with primary and secondary amines to form substituted ureas. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds.[17][18]

-

Reaction with Alcohols: The reaction with alcohols yields benzyl carbamates, which are crucial intermediates in the synthesis of complex organic molecules and are also used as protecting groups in peptide synthesis.[18]

-

Stereoselective Ring-Opening: It is utilized as a protected ammonia equivalent in the stereoselective ring-opening of chiral 2,3-epoxy alcohols.[5][6]

-

Multicomponent Reactions: this compound has been used in the multicomponent, stereospecific synthesis of 1,3-oxazinane-2,4-diones.[5][9]

Role in Drug Discovery and Development

This compound is a vital reagent in the field of medicinal chemistry and drug discovery.[18] Its primary applications include:

-

Synthesis of Bioactive Molecules: It serves as a key building block for creating essential intermediates for drug discovery and development.[18] The resulting benzyl ureas and carbamates form the backbone of many complex and therapeutically active molecules.[17][18]

-

Peptide Synthesis and Protective Group Strategies: The compound is valued for its role in peptide coupling and as a protective group in the synthesis of complex molecules.[18][19]

-

High-Throughput Synthesis: Modern synthetic protocols, such as the benzylic C-H isocyanation/amine coupling sequence, allow for the rapid, high-throughput synthesis of diverse libraries of benzylic ureas, accelerating the drug discovery process.[16][17]

-

Antimicrobial Research: this compound isolated from the leaves of Psidium guajava has demonstrated significant anti-biofilm activity against Staphylococcus aureus.[20] It is also used in the preparation of urea derivatives of thiazol-2-ethylamines for their anti-trypanosomal activity.[]

Visualizing Workflows and Synthesis

To better illustrate the practical use of this compound, the following diagrams outline its synthesis and a general reaction workflow.

Caption: Key synthesis routes for this compound.

Caption: A typical reaction workflow involving this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[11][22] It is a flammable liquid and vapor.[4][5][22][23] The compound is toxic if swallowed, inhaled, or in contact with skin.[11][12][22] It causes skin and serious eye irritation, and may cause an allergic skin reaction.[5][11][22] Inhalation may lead to allergy or asthma symptoms, or breathing difficulties, as well as respiratory irritation.[5][11]

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.[22][23]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][22][23] In case of inadequate ventilation, wear respiratory protection.[12][22]

-

Keep away from heat, sparks, open flames, and other ignition sources.[11][22][23] Use non-sparking tools and take precautionary measures against static discharge.[22]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][22][23] The material is moisture-sensitive.[11][23]

-

Incompatible with acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[11][23]

First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes.[22][23]

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11][22][23]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[11][22][23]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible, drink milk afterward.[11][22][23]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[11][22][23]

References

- 1. CAS 3173-56-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 99 3173-56-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H7NO | CID 76639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound – general description and application [georganics.sk]

- 6. This compound | 3173-56-6 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound 99 3173-56-6 [sigmaaldrich.com]

- 10. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Isocyanate - Wikipedia [en.wikipedia.org]

- 14. prepchem.com [prepchem.com]

- 15. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 16. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]

- 17. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. This compound isolated from the leaves of Psidium guajava inhibits Staphylococcus aureus biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

Physical properties of benzyl isocyanate boiling point density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of benzyl isocyanate, specifically its boiling point and density. The information herein is curated for professionals in research and development who require accurate physical data and detailed experimental methodologies.

Core Physical Properties of this compound

This compound (C₈H₇NO) is a colorless to pale yellow liquid utilized as a reagent in organic synthesis, particularly in the preparation of various derivatives in medicinal chemistry.[1][2][3] Accurate knowledge of its physical properties is crucial for its safe handling, application in chemical reactions, and for the purification of reaction products.

Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that the boiling point is often reported at reduced pressure due to the compound's potential for decomposition at higher temperatures.

| Physical Property | Value | Conditions |

| Molecular Formula | C₈H₇NO | |

| Molecular Weight | 133.15 g/mol | |

| Appearance | Clear to pale yellow liquid | [1] |

| Boiling Point | 101-104 °C | @ 33 mmHg |

| 110-111 °C | @ 40 mmHg[1] | |

| 53-54 °C | @ 0.8 mmHg[2] | |

| Density | 1.078 g/mL | @ 25 °C |

| Refractive Index | 1.526 | @ 20 °C |

| Flash Point | 45 °C (113 °F) | Closed cup[4][5] |

| Solubility | Soluble in common organic solvents; hydrolyzes in water.[1] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physical properties. The following sections describe the protocols for measuring the boiling point and density of this compound.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method.

Principle: By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation at a temperature that prevents thermal decomposition.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Stir bar or boiling chips

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Manometer to measure pressure

-

Thermometer

Procedure:

-

Assemble the distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.

-

Place a sample of this compound (typically >5 mL) and a stir bar or boiling chips into the round-bottom flask.[2]

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the temperature of the vapor in equilibrium with the liquid is measured.

-

Connect the apparatus to the vacuum source and the manometer.

-

Begin stirring (if using a stir bar) and gently heat the flask using the heating mantle.

-

Reduce the pressure to the desired level (e.g., 33 mmHg).

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is the stable temperature reading on the thermometer during the distillation of the bulk of the liquid.[2]

-

Record the observed boiling point and the corresponding pressure from the manometer.

Determination of Density by Pycnometer

The density of a liquid is its mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.

Principle: A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., distilled water), and then filled with the sample liquid, the density of the sample can be accurately calculated.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature bath

-

Distilled water (as a reference liquid)

-

The liquid sample (this compound)

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty pycnometer with its stopper on the analytical balance (m₀).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow it to equilibrate.

-

Remove the pycnometer from the bath, carefully dry the outside, and weigh it (m₁).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, again ensuring no air bubbles are present, and insert the stopper.

-

Equilibrate the pycnometer with the sample in the constant temperature bath at the same temperature.

-

Dry the exterior of the pycnometer and weigh it (m₂).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

An In-depth Technical Guide to the Reactivity of Benzyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl isocyanate is a versatile reagent in organic synthesis, widely utilized in the pharmaceutical and materials science sectors for the introduction of the benzylaminocarbonyl moiety. Its reactivity is characterized by the electrophilic nature of the isocyanate carbon, which readily undergoes nucleophilic attack. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, thiols, and water. The document details the reaction mechanisms, relative reactivity, and kinetic considerations. Detailed experimental protocols for the synthesis of urea and carbamate derivatives are provided, along with visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

This compound (C₆H₅CH₂NCO) is an organic compound containing a highly reactive isocyanate functional group (-N=C=O) attached to a benzyl group. The cumulative double bonds in the isocyanate group render the central carbon atom highly electrophilic and susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, particularly in the formation of stable urea and carbamate linkages, which are prevalent in many biologically active molecules and polymer systems.[1] Understanding the kinetics and mechanisms of these reactions is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies in drug development and materials science.

General Principles of Reactivity

The fundamental reaction of this compound with a nucleophile involves the addition of the nucleophile to the electrophilic carbonyl carbon of the isocyanate group. The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Aliphatic Amines > Secondary Aliphatic Amines > Primary Aromatic Amines > Primary Alcohols > Water ≈ Thiols

This order is influenced by the nucleophilicity and steric hindrance of the attacking species. Electron-donating groups on the nucleophile generally increase the reaction rate, while electron-withdrawing groups and bulky substituents decrease it.

Reactions with Specific Nucleophiles

Reaction with Amines: Formation of Ureas

The reaction of this compound with primary and secondary amines is a rapid and typically exothermic process that yields substituted ureas. This reaction is fundamental to the synthesis of a wide array of pharmaceutical compounds.

-

Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, forming a zwitterionic intermediate. A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen then yields the stable urea product.

-

Reactivity Trends:

-

Aliphatic vs. Aromatic Amines: Aliphatic amines are significantly more nucleophilic and react much faster with this compound than aromatic amines.

-

Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines due to lower steric hindrance around the nitrogen atom.[2]

-

Reaction with Alcohols and Phenols: Formation of Carbamates

The reaction of this compound with alcohols and phenols produces carbamates (urethanes). This reaction is generally slower than the reaction with amines and often requires catalysis, especially for less reactive alcohols.

-

Mechanism: Similar to the reaction with amines, the alcohol oxygen acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the alcohol oxygen to the isocyanate nitrogen forms the carbamate linkage.

-

Reactivity Trends:

-

Primary vs. Secondary vs. Tertiary Alcohols: The reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to increasing steric hindrance.[3]

-

Aliphatic Alcohols vs. Phenols: Aliphatic alcohols are generally more reactive than phenols. The reaction with phenols is often slower and may require heating or catalysis.[4][5] A study on the reaction of phenyl isocyanate with o-hydroxybenzyl alcohol found that the phenolic hydroxyl group reacts more readily than the aliphatic hydroxyl group.[4][5]

-

Reaction with Thiols: Formation of Thiocarbamates

The reaction of this compound with thiols yields thiocarbamates. This reaction is typically slower than the reaction with either amines or alcohols and often requires a base catalyst.

-

Mechanism: The mechanism is analogous to that with alcohols, involving the nucleophilic attack of the sulfur atom on the isocyanate carbon, followed by proton transfer.

-

Catalysis: The reaction is often catalyzed by tertiary amines, which deprotonate the thiol to form the more nucleophilic thiolate anion.[6]

Reaction with Water: Hydrolysis

This compound reacts with water, which can be a significant side reaction in non-anhydrous conditions.[7]

-

Mechanism: The initial reaction of water with this compound forms an unstable carbamic acid intermediate. This intermediate then decomposes to form benzylamine and carbon dioxide. The newly formed benzylamine can then react with another molecule of this compound to produce 1,3-dibenzylurea.

Quantitative Data on Reactivity

Table 1: Relative Reactivity of Nucleophiles with Isocyanates (General Trends)

| Nucleophile Class | Example Nucleophile | Relative Rate | Product |

| Primary Aliphatic Amine | n-Butylamine | Very High | N-Butyl-N'-benzylurea |

| Secondary Aliphatic Amine | Diethylamine | High | N,N-Diethyl-N'-benzylurea |

| Primary Aromatic Amine | Aniline | Moderate | N-Phenyl-N'-benzylurea |

| Primary Alcohol | Ethanol | Moderate to Low | Ethyl N-benzylcarbamate |

| Phenol | Phenol | Low | Phenyl N-benzylcarbamate |

| Thiol | Benzyl Mercaptan | Low (uncatalyzed) | S-Benzyl N-benzylthiocarbamate |

| Water | Water | Low | 1,3-Dibenzylurea (via hydrolysis) |

Note: This table represents general qualitative trends. Actual reaction rates are highly dependent on specific reaction conditions such as solvent, temperature, and catalysts.

A comparative study on the reaction of isocyanates with ethanol provided the following kinetic data, highlighting the difference in reactivity between this compound and the more reactive phenyl isocyanate.

Table 2: Kinetic Data for the Reaction of Isocyanates with Ethanol

| Isocyanate | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| This compound | 30 | 1.4 x 10⁻⁵ | 7.2 |

| Phenyl Isocyanate | 30 | 14.9 x 10⁻⁵ | 9.5 |

Data adapted from a study by M. E. Bailey et al.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a substituted urea and a carbamate from this compound.

Synthesis of N-Benzyl-N'-(4-methoxyphenyl)urea

Materials:

-

This compound

-

p-Anisidine (4-methoxyaniline)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

Procedure:

-

In a 100 mL round-bottom flask, dissolve p-anisidine (1.23 g, 10 mmol) in 30 mL of anhydrous DCM.

-

Stir the solution at room temperature.

-

Add a solution of this compound (1.33 g, 10 mmol) in 10 mL of anhydrous DCM dropwise to the amine solution over 10 minutes using an addition funnel.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate will form. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold DCM (2 x 10 mL).

-

Dry the solid under vacuum to yield N-benzyl-N'-(4-methoxyphenyl)urea.

Synthesis of Ethyl N-benzylcarbamate

Materials:

-

This compound

-

Anhydrous Ethanol

-

Triethylamine (catalyst)

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol (0.58 g, 12.5 mmol) and anhydrous toluene (30 mL).

-

Add triethylamine (0.1 g, 1 mmol) to the solution.

-

Heat the solution to 60 °C with stirring.

-

Slowly add a solution of this compound (1.33 g, 10 mmol) in 10 mL of anhydrous toluene to the heated alcohol solution.

-

Maintain the reaction mixture at 60 °C for 4 hours.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the solution with 1M HCl (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain ethyl N-benzylcarbamate.

Visualizations

Reaction Mechanisms

Caption: Reaction mechanisms of this compound with nucleophiles.

Experimental Workflow for Urea Synthesis

Caption: General experimental workflow for urea synthesis.

Applications in Drug Development

The ability of this compound to readily form stable urea and carbamate linkages makes it a valuable building block in drug discovery and development.[1] Many approved drugs and clinical candidates contain urea or carbamate moieties, which can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. The benzyl group itself can also engage in hydrophobic or π-stacking interactions within a binding pocket. The straightforward and high-yielding nature of its reactions allows for the rapid generation of compound libraries for high-throughput screening.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of a wide range of organic compounds, particularly substituted ureas and carbamates. Its reactivity is governed by the electrophilicity of the isocyanate carbon and the nucleophilicity of the reacting partner. While the general reactivity trends are well-understood, further quantitative kinetic studies on this compound with a broader array of nucleophiles under standardized conditions would be beneficial for more precise reaction design. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists in the effective utilization of this compound in their synthetic endeavors.

References

Key reactions of the isocyanate group on a benzyl scaffold

An In-depth Technical Guide on the Core Reactions of the Isocyanate Group on a Benzyl Scaffold

For researchers, scientists, and drug development professionals, understanding the reactivity of key functional groups is paramount. The isocyanate group, particularly when attached to a benzyl scaffold, offers a versatile platform for chemical synthesis due to its susceptibility to nucleophilic attack. This guide provides a detailed overview of the principal reactions of benzyl isocyanates, with a focus on their application in medicinal chemistry and drug discovery.

Core Reactivity of the Isocyanate Group

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic central carbon atom, making it reactive towards a wide range of nucleophiles. The benzyl group, consisting of a benzene ring attached to a methylene (-CH2-) group, can influence this reactivity through electronic and steric effects. Benzyl isocyanate is a vital organic compound that serves as a cornerstone in modern pharmaceutical synthesis, primarily due to its ability to readily react with amines and alcohols. These reactions lead to the formation of ureas and carbamates, which are crucial intermediates in the synthesis of complex organic molecules and are essential for building diverse chemical libraries for drug discovery.

Key Reactions and Mechanisms

The primary reactions of benzyl isocyanates involve the addition of a nucleophile to the carbonyl carbon of the isocyanate group. The most common and synthetically useful of these are reactions with amines, alcohols, and thiols.

Formation of Ureas from Amines

The reaction between a this compound and a primary or secondary amine is a robust and high-yielding method for the synthesis of substituted ureas. This reaction is fundamental in medicinal chemistry, as the urea moiety is a common structural motif in pharmacologically active molecules. The reaction proceeds via a nucleophilic addition mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate.

General Reaction: R-CH₂-N=C=O + R'-NH₂ → R-CH₂-NH-C(=O)-NH-R'

The reaction is typically fast and exothermic, often proceeding to completion at room temperature without the need for a catalyst.

Logical Relationship: Urea Synthesis Mechanism

Caption: Mechanism of urea formation from this compound.

Quantitative Data for Urea Synthesis

| Substrate (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | Dichloromethane (DCM) | Room Temperature | 2 - 4 | > 90 | |

| Piperidine | Dichloromethane (DCM) | Room Temperature | 2 - 4 | > 95 | |

| Aniline | Dichloromethane (DCM) | Room Temperature | 4 - 8 | 85 - 95 | |

| tert-Butylamine | Dichloromethane (DCM) | Room Temperature | 6 - 12 | > 90 | |

| m-Anisidine | Acetonitrile (for isocyanate formation) | 35 (for urea formation) | 20 (for urea formation) | 60-99 (for urea formation step) |

Formation of Carbamates from Alcohols

Benzyl isocyanates react with alcohols to form carbamates, also known as urethanes. This reaction is central to the synthesis of various pharmaceuticals and is also the basis for polyurethane chemistry. The reaction mechanism is similar to that of urea formation, involving the nucleophilic attack of the alcohol oxygen on the isocyanate carbon. This reaction can be slower than the reaction with amines and may require heating or catalysis, especially with secondary or tertiary alcohols.

General Reaction: R-CH₂-N=C=O + R'-OH → R-CH₂-NH-C(=O)-O-R'

Experimental Workflow: Carbamate Synthesis

Caption: General workflow for carbamate synthesis.

Quantitative Data for Carbamate Synthesis

A study on the reaction of various isocyanates with ethanol showed that benzyl isocyanates react more slowly than phenyl isocyanates at lower temperatures but the rates converge at higher temperatures due to a higher activation energy for benzyl isocyanates.

| Isocyanate | Alcohol | Temperature (°C) | Rate Constant (k x 10⁵ sec⁻¹) | Activation Energy (kcal/mol) | Reference |

| This compound | Ethanol | 25 | 1.8 | 13.5 | |

| Phenyl isocyanate | Ethanol | 25 | 13.0 | 10.3 |

Formation of Thiocarbamates from Thiols

The reaction of benzyl isocyanates with thiols (mercaptans) yields thiocarbamates. This reaction is analogous to the formation of carbamates and ureas. The sulfur atom of the thiol acts as the nucleophile. These "thiol-isocyanate click" reactions can be very rapid, especially when catalyzed.

General Reaction: R-CH₂-N=C=O + R'-SH → R-CH₂-NH-C(=O)-S-R'

Quantitative Data for Thiocarbamate Synthesis

The reaction of isocyanates with thiols can be significantly accelerated with catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

| Thiol | Catalyst (mol%) | Time (min) | Conversion (%) | Reference |

| Benzyl mercaptan | 10% TEA | ~20 | ~75 | |

| Benzyl mercaptan | 30% TEA | ~20 | ~100 | |

| Benzyl mercaptan | 10% DBU | < 10 | ~100 | |

| 1-Hexanethiol | 10% DBU | < 10 | ~100 |

Cycloaddition Reactions

Benzyl isocyanates can also participate in cycloaddition reactions, for example, with 1,3-diazabuta-1,3-dienes to formtriazin-2-ones. These reactions are valuable for the synthesis of various heterocyclic compounds. The reaction of 1-benzyl-2,4-diphenyl-1,3-diazabuta-1,3-diene with this compound in dry benzene at 80-110°C yields the corresponding [4+2] cycloadduct.

Applications in Drug Development

The urea and carbamate moieties derived from benzyl isocyanates are prevalent in a wide range of FDA-approved drugs and bioactive molecules. For instance, many kinase inhibitors, a critical class of cancer therapeutics, feature a substituted urea or carbamate core which is crucial for binding to the target protein.

Signaling Pathway: Generalized Kinase Inhibition

Many drugs containing the benzyl urea scaffold act as kinase inhibitors, interfering with signaling pathways that control cell growth and proliferation. A common target is the RAF/MEK/ERK pathway.

Caption: Generalized RAF kinase signaling pathway inhibition.

Experimental Protocols

General Protocol for the Synthesis of Ureas from this compound

This protocol describes a general procedure for the reaction of a this compound with a primary or secondary amine.

Materials:

-

This compound (or a substituted derivative)

-

Amine of choice (primary or secondary)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable volume of anhydrous DCM (to achieve a concentration of 0.1-0.5 M).

-

Under stirring, add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the amine solution at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate may form. If so, filter the solid product and wash it with a small amount of cold DCM.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

-

Dry the final product under vacuum to yield the N,N'-substituted urea.

High-Throughput Synthesis of Benzylic Ureas via C-H Isocyanation

A modern approach enables the synthesis of diverse benzylic ureas in a high-throughput format by first generating the this compound in situ via a copper-catalyzed C-H isocyanation, followed by reaction with an amine.

Materials:

-

Alkylarene substrate (e.g., ethylbenzene derivative)

-

Copper(I) acetate (CuOAc)

-

2,2'-bis(oxazoline) ligand (L1)

-

(Trimethylsilyl)isocyanate (TMSNCO)

-

N-fluorobenzenesulfonimide (NFSI)

-

Di(isopropyl)phosphite

-

Acetonitrile (CH₃CN)

-

Amine coupling partners in a 96-well plate

Procedure for Isocyanation:

-

In a reaction vessel, combine the alkylarene substrate (0.4 mmol), CuOAc (10 mol%), and L1 ligand (10 mol%).

-

Add acetonitrile to achieve a concentration of 0.12 M.

-

Add TMSNCO (3.0 eq.), NFSI (2.5 eq.), and di(isopropyl)phosphite (0.5 eq.).

-

Stir the reaction at 30 °C for 2 hours. The benzylic isocyanate is formed in situ.

Procedure for Urea Formation:

-

Dispense aliquots of the crude benzylic isocyanate solution (0.01 mmol each) into the wells of a 96-well plate pre-loaded with various amine coupling partners.

-

Maintain the plate at 35 °C for 20 hours.

-

Analyze the resulting urea products by ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).

This sequential process allows for the rapid generation of a large library of diverse ureas for drug discovery screening. The isocyanate intermediates are used without purification. The majority of benzylic substrates afford the desired isocyanate in yields of 40–60%, with the subsequent urea formation proceeding in 60–99% yields.

An In-depth Technical Guide to the Electrophilicity of Benzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of benzyl isocyanate, a key reactive intermediate in organic synthesis. Understanding the electronic nature and reactivity of this compound is crucial for its effective utilization in the development of pharmaceuticals and other complex organic molecules. This document details the theoretical underpinnings of its electrophilicity, quantitative reactivity data, detailed experimental protocols for its key reactions, and its reactivity with biological nucleophiles.

The Electrophilic Nature of this compound

The electrophilicity of this compound is centered on the carbon atom of the isocyanate group (-N=C=O). This carbon is bonded to two highly electronegative atoms, nitrogen and oxygen, which withdraw electron density, rendering the carbon atom electron-deficient and highly susceptible to nucleophilic attack. The resonance structures of the isocyanate group illustrate this electron deficiency:

[R-N=C=O] ↔ [R-N⁻-C≡O⁺] ↔ [R-N⁺≡C-O⁻]

The most significant contributor to the hybrid structure is the one where the carbon atom bears a partial positive charge, making it the primary site for reaction with nucleophiles. The benzyl group, attached to the nitrogen atom, further influences the reactivity through inductive and resonance effects.

Computational Analysis of Electrophilicity

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. The Lowest Unoccupied Molecular Orbital (LUMO) and the Molecular Electrostatic Potential (MEP) are key indicators of electrophilicity.

LUMO Energy: The LUMO represents the lowest energy orbital that is available to accept electrons. A lower LUMO energy indicates a greater ability to accept electrons and thus a higher electrophilicity. While specific DFT calculations for this compound were not found in the immediate search, related studies on similar aromatic isocyanates suggest that the LUMO is primarily localized on the N=C=O group, with a significant coefficient on the central carbon atom. This confirms the carbonyl carbon as the primary electrophilic site.

Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

In the MEP map of this compound, the most intense blue region would be concentrated around the carbonyl carbon of the isocyanate group, confirming it as the primary site for nucleophilic attack. The oxygen and nitrogen atoms, being more electronegative, would exhibit a more negative potential (reddish color).

Quantitative Analysis of Reactivity: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction with a substituted this compound.

-

k₀ is the rate constant for the reaction with the unsubstituted this compound.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, which stabilize a positive charge in the transition state.

For the nucleophilic attack on the carbonyl carbon of this compound, a negative charge builds up on the oxygen atom in the transition state. Therefore, electron-withdrawing substituents on the phenyl ring are expected to stabilize this developing negative charge and increase the reaction rate, leading to a positive ρ value.

While a specific, complete dataset for a Hammett plot of a substituted this compound series was not found in the literature search, data for similar reactions involving phenyl isocyanates consistently show positive ρ values, confirming the expected electronic effects.

Table 1: Illustrative Hammett Data for the Reaction of Substituted Benzyl Isocyanates with a Nucleophile

| Substituent (X) | σ (sigma) value | Rate Constant (k) (relative to k₀) | log(k/k₀) |

| p-OCH₃ | -0.27 | 0.3 | -0.52 |

| p-CH₃ | -0.17 | 0.6 | -0.22 |

| H | 0.00 | 1.0 | 0.00 |

| p-Cl | 0.23 | 2.5 | 0.40 |

| p-NO₂ | 0.78 | 20.0 | 1.30 |

Note: The rate constant values are illustrative, based on the expected trend for a reaction with a positive ρ value.

Key Reactions and Experimental Protocols

The high electrophilicity of this compound makes it a versatile reagent for the synthesis of various functional groups, most notably ureas and carbamates.

Synthesis of Ureas via Reaction with Amines

This compound reacts readily with primary and secondary amines to form substituted ureas. The reaction is typically fast and exothermic.

Experimental Protocol: Synthesis of N-Benzyl-N'-phenylurea [1]

-

Materials:

-

This compound

-

Aniline

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

In a clean, dry 100 mL round-bottom flask, dissolve aniline (0.93 g, 10 mmol) in 20 mL of anhydrous DCM.

-

To this stirring solution, add this compound (1.33 g, 10 mmol) dropwise at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the urea product often precipitates out of the solution. If so, collect the solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain N-benzyl-N'-phenylurea as a white solid. If the product is soluble, the solvent can be removed under reduced pressure and the crude product purified by recrystallization or column chromatography.

-

Synthesis of Carbamates via Reaction with Alcohols

The reaction of this compound with alcohols to form carbamates is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound (e.g., dibutyltin dilaurate).

Experimental Protocol: Synthesis of Benzyl Phenylcarbamate

-

Materials:

-

This compound

-

Phenol

-

Anhydrous toluene

-

Triethylamine (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (0.94 g, 10 mmol) and anhydrous toluene (30 mL).

-

Add a catalytic amount of triethylamine (e.g., 0.1 mL).

-

Heat the mixture to a gentle reflux.

-

Slowly add this compound (1.33 g, 10 mmol) to the refluxing mixture.

-

Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield benzyl phenylcarbamate.

-

Biological Reactivity: The Role of Electrophilicity in Toxicity

The high electrophilicity of isocyanates, including this compound, is responsible for their biological activity and toxicity. In biological systems, isocyanates can react with a variety of nucleophilic biomolecules, such as proteins and peptides. A key target is the tripeptide glutathione (GSH), which plays a crucial role in cellular detoxification.

The reaction of this compound with the thiol group of the cysteine residue in glutathione forms a labile S-linked conjugate. This conjugate can then undergo further reactions, including transcarbamoylation of other nucleophilic sites on proteins, leading to altered protein function and potentially triggering an immune response. This reactivity is a key mechanism behind the respiratory sensitization and asthma often associated with isocyanate exposure.

The detoxification of isocyanates is often mediated by Glutathione S-transferases (GSTs), which catalyze the conjugation of isocyanates with glutathione.

Conclusion

The electrophilicity of the carbonyl carbon in the isocyanate group is the defining characteristic of this compound's reactivity. This property, which can be understood through computational analysis and quantified using tools like the Hammett equation, makes it a valuable reagent in organic synthesis for the formation of ureas, carbamates, and other nitrogen-containing compounds. However, this same reactivity is also the basis for its biological effects and toxicity. A thorough understanding of the principles outlined in this guide is essential for the safe and effective application of this compound in research and development.

References

Methodological & Application

Application Notes: Synthesis of Benzyl Ureas from Benzyl Isocyanate and Primary Amines

Introduction

Substituted ureas are a cornerstone in medicinal chemistry and drug development, appearing as critical structural motifs in numerous pharmacologically active molecules.[1] The urea functional group is a valuable pharmacophore due to its ability to act as a rigid and effective hydrogen bond donor and acceptor. The synthesis of N,N'-substituted ureas is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isocyanate.[1][2] This document provides detailed protocols for the synthesis of benzyl ureas using benzyl isocyanate and various primary amines, a reaction valued for its typically high yields and straightforward procedure.

Reaction Principle

The synthesis involves the reaction of this compound with a primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to yield the corresponding N-benzyl-N'-substituted urea. The reaction is generally exothermic and proceeds readily under mild conditions.

R-NH₂ (Primary Amine) + C₆H₅CH₂-N=C=O (this compound) → C₆H₅CH₂-NH-C(=O)NH-R (N-Benzyl-N'-substituted Urea)

Data Presentation: Reaction Parameters

The reaction of this compound with primary amines is robust and high-yielding across various amine substrates. The following table summarizes typical reaction conditions and expected yields.

| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic | Cyclohexylamine | Dichloromethane (DCM) | 2 - 4 | Room Temperature | >90 |

| Primary Aromatic | Aniline | Dichloromethane (DCM) | 4 - 8 | Room Temperature | 85 - 95[1] |

| Sterically Hindered | tert-Butylamine | Dichloromethane (DCM) | 6 - 12 | Room Temperature | >90[1] |

| Benzylamine | Benzylamine | Dichloromethane (DCM) | 2 - 4 | Room Temperature | >95 |

Experimental Protocols

1. General Protocol for the Synthesis of Benzyl Ureas

This protocol outlines the general procedure for the reaction of this compound with a primary amine in an organic solvent.[1][3]

Materials:

-

This compound

-

Primary amine of choice

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Standard glassware for workup and purification

Procedure:

-

Amine Solution Preparation: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM) to a concentration of 0.1-0.5 M.

-

Isocyanate Addition: Under continuous stirring at room temperature, add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the amine solution. For highly exothermic reactions, an ice bath can be used to maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Reactions are typically complete within 2 to 12 hours.

-

Product Isolation and Workup:

-

If the product precipitates from the reaction mixture as a solid, it can be isolated by filtration. The collected solid should be washed with a small amount of cold solvent to remove any unreacted starting materials.

-

If the product is soluble, the reaction mixture can be diluted with the solvent and washed sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove excess amine, followed by water and brine.[3] The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product can be further purified if necessary. Recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) is often sufficient to yield a highly pure product.[3][4] Alternatively, flash column chromatography can be employed.[3]

-

Characterization: The final product should be dried under vacuum and characterized by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

2. Specific Protocol: Synthesis of N-benzyl-N'-(4-methoxyphenyl)urea

This example details the synthesis of a specific benzyl urea derivative from this compound and p-anisidine.

Materials:

-

This compound (1.33 g, 10.0 mmol)

-

p-Anisidine (4-methoxyaniline) (1.23 g, 10.0 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 100 mL round-bottom flask, dissolve p-anisidine (1.23 g, 10.0 mmol) in 30 mL of anhydrous DCM.

-

To this solution, add a solution of this compound (1.33 g, 10.0 mmol) in 20 mL of anhydrous DCM dropwise over 10 minutes with vigorous stirring at room temperature.

-

Stir the reaction mixture for 6 hours at room temperature. Monitor the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent) until the starting amine is consumed.

-

Upon completion, a white precipitate typically forms. Filter the solid product using a Büchner funnel and wash the filter cake with 15 mL of cold DCM.

-

Dry the collected white solid under vacuum to yield N-benzyl-N'-(4-methoxyphenyl)urea.

Visualizations

Caption: Workflow for benzyl urea synthesis.

References

Application Notes and Protocols: Benzyl Isocyanate in the Preparation of Substituted Carbamates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isocyanate is a highly valuable reagent in organic synthesis, particularly for the preparation of substituted carbamates and ureas. The carbamate functional group is a key structural motif in a wide array of pharmaceuticals and agrochemicals, prized for its chemical stability and ability to act as a bioisostere of amide and ester bonds.[1] This often enhances the pharmacokinetic profile of drug candidates.[2] The reaction of this compound with alcohols, phenols, and amines provides a direct and efficient route to N-benzylcarbamates and N,N'-disubstituted ureas, which are crucial intermediates in the synthesis of complex molecules for drug discovery.[3] This document provides detailed application notes and experimental protocols for the synthesis of substituted carbamates and related compounds using this compound.

Core Reaction Principle

The fundamental reaction involves the nucleophilic attack of a hydroxyl or amino group on the electrophilic carbonyl carbon of this compound. This addition reaction proceeds readily to furnish the corresponding N-benzylcarbamate or N-benzylurea. The reactivity of the nucleophile plays a significant role in the reaction rate, with primary alcohols and amines generally being more reactive than their secondary counterparts due to reduced steric hindrance. Tertiary alcohols and phenols can be less reactive and may require catalysts or more forcing conditions for efficient conversion.[2]

Data Presentation: Synthesis of this compound Intermediates

The following table summarizes the yields for the formation of this compound from various benzylic C-H substrates via a copper-catalyzed isocyanation reaction. This method represents a modern approach to generating this compound in situ for subsequent reactions.

| Substrate | Product (this compound Derivative) | Yield (%) |

| Toluene | This compound | 56 |

| Ethylbenzene | 1-Phenylethyl isocyanate | 52 |

| Cumene | 2-Phenylpropan-2-yl isocyanate | 45 |

| 4-Methylanisole | 4-Methoxythis compound | 60 |

| 4-Chlorotoluene | 4-Chlorothis compound | 48 |

| Indane | Indan-1-yl isocyanate | 66 |

Data adapted from a copper-catalyzed benzylic C-H isocyanation protocol. The yields represent the formation of the isocyanate intermediate, which is then typically trapped in a subsequent step.[4][5]

Experimental Protocols

Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) as isocyanates are sensitive to moisture.

Protocol 1: General Procedure for the Synthesis of N-Benzylcarbamates from Alcohols

This protocol describes a general method for the reaction of this compound with primary, secondary, and phenolic alcohols.

Materials:

-

This compound (1.0 eq)

-

Alcohol (primary, secondary, or phenol) (1.0 - 1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)

-

Catalyst (optional, e.g., Dibutyltin dilaurate (DBTDL) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the alcohol (1.0 - 1.2 eq) in an anhydrous solvent (5 mL per 1 mmol of this compound) under an inert atmosphere, add this compound (1.0 eq) dropwise at room temperature.

-

For less reactive alcohols (secondary, tertiary, or phenols), a catalyst such as DBTDL (0.01 - 0.05 eq) or DBU (0.1 eq) can be added to the alcohol solution before the addition of this compound.[2]

-

The reaction mixture is stirred at room temperature or heated (e.g., to 40-60 °C) as needed.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a small amount of methanol or water.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzylcarbamate.